molecular formula C8H7BrClNO2 B1393458 Methyl 5-Amino-2-bromo-4-chlorobenzoate CAS No. 929524-50-5

Methyl 5-Amino-2-bromo-4-chlorobenzoate

Cat. No. B1393458
Key on ui cas rn: 929524-50-5
M. Wt: 264.5 g/mol
InChI Key: XUZCITBAERDTOB-UHFFFAOYSA-N
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Patent
US08017775B2

Procedure details

Methyl 3-amino-4-chlorobenzoate (Reference Compound No. 9, 12.0 g, 64.7 mmol) was dissolved in N,N-dimethylformamide (250 mL), and after cooling down to 0° C., N-bromosuccinimide (11.5 g, 64.6 mmol) was added thereto, and then the reaction mixture was stirred under argon atmosphere at room temperature for 30 minutes. Ethyl acetate (200 mL) and diethyl ether (200 mL) were added to the reaction mixture and then the whole was washed with 1% aqueous sodium hyposulfite solution (500 mL). The aqueous layer was extracted with ethyl acetate/diethylether (1/1) (200 mL). The combined organic layer was washed with water (400 mL, 4 times) and saturated brine (300 mL) successively, dried over anhydrous magnesium sulfate and then the solvent was removed under reduced pressure. The obtained residue was filtered with hexane (15 mL) to give the titled reference compound (15.74 g) as a pale brown solid. (Yield 92%)
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[Cl:12])[C:5]([O:7][CH3:8])=[O:6].[Br:13]N1C(=O)CCC1=O.C(OCC)(=O)C.C(OCC)C>CN(C)C=O>[NH2:1][C:2]1[C:11]([Cl:12])=[CH:10][C:9]([Br:13])=[C:4]([CH:3]=1)[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under argon atmosphere at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the whole was washed with 1% aqueous sodium hyposulfite solution (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate/diethylether (1/1) (200 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water (400 mL, 4 times) and saturated brine (300 mL) successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The obtained residue was filtered with hexane (15 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C(=CC(=C(C(=O)OC)C1)Br)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 15.74 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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